Tamsulosin hydrochloride

説明

Tamsulosin hydrochloride is a medication that belongs to a class of drugs known as alpha blockers . It works by relaxing the muscles in the prostate and bladder, allowing urine to flow more easily . It is primarily used to treat symptoms of an enlarged prostate, also known as benign prostatic hyperplasia (BPH) . It is not approved for use in women or children .

Synthesis Analysis

Tamsulosin hydrochloride can be synthesized from p-methoxyphenyl acetone . The starting material is chlorosulfonated with chlorosulfonic acid, then aminolyzed by ammonia. The intermediate is then reductively aminated with R-α-phenylethylamine . Another synthesis method involves using 4-Methoxyphenylacetone as the main material, synthesized by chlorosulfonation, amination, hydrogenation, and salification .Molecular Structure Analysis

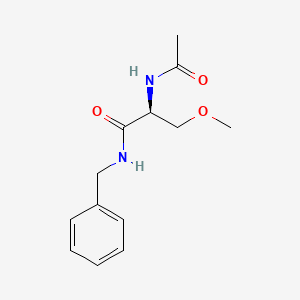

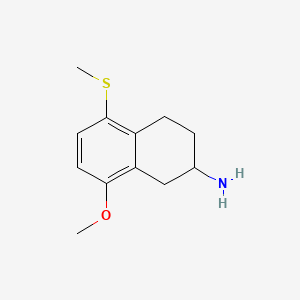

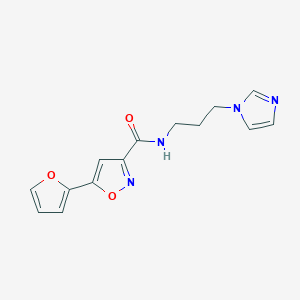

The molecular formula of Tamsulosin hydrochloride is C20H28N2O5S . The crystal structure is characterized by two slabs of tamsulosin hydrochloride molecules perpendicular to the c-axis . Each of the hydrogens on the protonated nitrogen atoms makes a strong hydrogen bond to one of the chloride anions .Chemical Reactions Analysis

Tamsulosin hydrochloride has been analyzed in various studies. For instance, it has been analyzed in a mixture with tolterodine tartrate using high-performance thin-layer chromatography with fluorescence detection . In another study, it was synthesized using palladium-carbon catalyst in a hydrogenation reaction .Physical And Chemical Properties Analysis

Tamsulosin hydrochloride has a molecular weight of 444.97 . It is stored at -20°C as a powder and at -80°C in solvent . It exhibits high plasma-protein binding, largely to α1-acid glycoprotein .科学的研究の応用

Tamsulosin Hydrochloride: A Comprehensive Analysis of Scientific Research Applications: Tamsulosin hydrochloride is a medication with several scientific research applications, primarily in the medical field. Below is a detailed analysis of its unique applications, each presented in a separate section.

Treatment of Benign Prostatic Hyperplasia (BPH)

Tamsulosin hydrochloride is widely used to treat BPH in men, a condition characterized by the enlargement of the prostate gland which can cause difficulties with urination . It was discovered in 1980 and has since been a standard treatment option for managing symptoms of BPH.

Facilitation of Kidney Stone Passage

The medication is sometimes used to facilitate the passage of kidney stones. Its mechanism of action involves smooth muscle relaxation via alpha antagonism, which can aid in the passage of stones .

Pharmacological Profile

As a selective α1 adrenoceptor blocking agent, Tamsulosin’s pharmacological profile is significant for its role in treating BPH. The treatment is associated with a low rate of serum aminotransferase elevations, indicating its safety profile .

Development of Sustained-Release Formulations

Research has been conducted to develop sustained-release microparticles containing Tamsulosin HCl for use as orally disintegrating tablets. This could potentially improve the drug’s efficacy and patient compliance .

Analytical Studies

Analytical methods have been developed for the determination of Tamsulosin hydrochloride in various brands, which are crucial for content uniformity and dissolution studies .

Dysuria Treatment

Tamsulosin hydrochloride is also used to treat dysuria associated with prostatic hyperplasia. Dysuria covers a range of urogenital issues, including polyuria and urinary incontinence, indicating the drug’s versatility in urological treatments .

Safety And Hazards

Tamsulosin hydrochloride may cause side effects such as dizziness, headache, sleeplessness, nausea, blurry vision, and sexual problems . It should not be used by individuals who are allergic to tamsulosin or have low blood pressure . Safety precautions include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

特性

IUPAC Name |

5-[(2R)-2-[2-(2-ethoxyphenoxy)ethylamino]propyl]-2-methoxybenzenesulfonamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28N2O5S.ClH/c1-4-26-17-7-5-6-8-18(17)27-12-11-22-15(2)13-16-9-10-19(25-3)20(14-16)28(21,23)24;/h5-10,14-15,22H,4,11-13H2,1-3H3,(H2,21,23,24);1H/t15-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZIZZTHXZRDOFM-XFULWGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1OCCNC(C)CC2=CC(=C(C=C2)OC)S(=O)(=O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=CC=C1OCCN[C@H](C)CC2=CC(=C(C=C2)OC)S(=O)(=O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H29ClN2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

106138-88-9 (Parent) | |

| Record name | Tamsulosin hydrochloride [USAN:USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106463176 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2046628 | |

| Record name | Tamsulosin hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2046628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

445.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tamsulosin hydrochloride | |

CAS RN |

106463-17-6 | |

| Record name | Tamsulosin hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106463-17-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tamsulosin hydrochloride [USAN:USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106463176 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tamsulosin hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2046628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (-)-(R)-5,4,2-[2-(O-ethoxyphenoxy ) ethyl]amino-propyl-2-methoxybenzenesulfonamide hydrochloride. | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TAMSULOSIN HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/11SV1951MR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary mechanism of action of Tamsulosin Hydrochloride?

A1: Tamsulosin Hydrochloride is a selective alpha-1A-adrenergic receptor antagonist. [] It works by blocking the action of norepinephrine at these receptors, which are found in high concentrations in the smooth muscle of the prostate and bladder neck. [] This blockade leads to relaxation of the smooth muscle, reducing urethral resistance and improving urine flow in patients with benign prostatic hyperplasia (BPH).

Q2: How does the action of Tamsulosin Hydrochloride differ from other alpha-blockers?

A2: While Tamsulosin Hydrochloride shares its mechanism of action with other alpha-blockers, it exhibits higher selectivity for the alpha-1A-adrenergic receptor subtype. [] This selectivity contributes to its favorable side effect profile, particularly with regard to cardiovascular effects, as it minimally affects blood pressure compared to less selective alpha-blockers. [, ]

Q3: What is the molecular formula and weight of Tamsulosin Hydrochloride?

A3: The molecular formula of Tamsulosin Hydrochloride is C20H28N2O5S · HCl, and its molecular weight is 459.96 g/mol. []

Q4: Has research investigated the stability of Tamsulosin Hydrochloride in different formulations?

A4: Yes, studies have explored various formulation strategies to enhance the stability, solubility, and bioavailability of Tamsulosin Hydrochloride. [, , ] Researchers have investigated different excipients, such as Eudragit® polymers and ethylcellulose, to develop sustained-release formulations. [, ] These formulations aim to control the drug release rate and potentially improve patient compliance by reducing dosing frequency.

Q5: How is Tamsulosin Hydrochloride absorbed and metabolized in the body?

A5: Following oral administration, Tamsulosin Hydrochloride is well absorbed from the gastrointestinal tract. [, ] It undergoes extensive metabolism in the liver, primarily by cytochrome P450 enzymes, and its metabolites are excreted in urine and feces. []

Q6: What preclinical models have been used to evaluate the efficacy of Tamsulosin Hydrochloride?

A6: Researchers have employed various animal models, including rodent models of BPH, to assess the efficacy of Tamsulosin Hydrochloride. [, ] These studies investigate the compound's impact on parameters such as urine flow rate, bladder weight, and prostatic smooth muscle tone.

Q7: What clinical studies have been conducted to evaluate the long-term efficacy and safety of Tamsulosin Hydrochloride in treating BPH?

A7: Several clinical trials have investigated the long-term use of Tamsulosin Hydrochloride for BPH management. [, ] These studies, often conducted over 12 weeks or longer, have demonstrated that Tamsulosin Hydrochloride provides sustained improvement in urinary symptoms and quality of life in men with BPH. [, ]

Q8: What potential toxicological effects have been observed in preclinical studies with Tamsulosin Hydrochloride?

A8: Preclinical studies have indicated a potential link between Tamsulosin Hydrochloride administration and an increased incidence of mammary tumors in female rodents. [] Further research suggests that this effect might be associated with the drug's influence on prolactin levels, rather than a direct carcinogenic effect. []

Q9: What analytical techniques have been employed to quantify Tamsulosin Hydrochloride in pharmaceutical formulations?

A9: Researchers have developed and validated various analytical methods for the accurate and precise quantification of Tamsulosin Hydrochloride in pharmaceutical formulations. These methods include:

- High-Performance Liquid Chromatography (HPLC): Widely used for its sensitivity and selectivity, HPLC enables the separation and quantification of Tamsulosin Hydrochloride in the presence of other compounds. [, , , , ]

- High-Performance Thin Layer Chromatography (HPTLC): HPTLC offers a rapid and cost-effective alternative for quantifying Tamsulosin Hydrochloride in pharmaceutical dosage forms. [, ]

- UV Spectrophotometry: Utilizing the compound's specific absorbance properties, UV spectrophotometry provides a simple and accessible method for quantifying Tamsulosin Hydrochloride. [, , ]

Q10: What is the importance of analytical method validation in the context of Tamsulosin Hydrochloride analysis?

A10: Method validation ensures the accuracy, precision, specificity, and reliability of analytical methods used for quantifying Tamsulosin Hydrochloride in various matrices. [] This process is crucial for quality control purposes during drug development, manufacturing, and distribution to guarantee the safety and efficacy of the final product.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1H-Pyrazole-5-carboxylic acid, 3-(4-methoxyphenyl)-, 2-[1-(3,4-dimethoxyphenyl)ethylidene]hydrazide](/img/structure/B1681807.png)

![6-butyl-2-(2-phenylethyl)-5-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1H-pyrimidin-4-one](/img/structure/B1681818.png)